2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione core and a pyrazole ring substituted with a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The pyrazole ring can be introduced through cyclization reactions involving appropriate precursors, such as hydrazines and 1,3-diketones . The cyclopentyl group is then added via alkylation reactions under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact . Techniques such as microwave-assisted synthesis and flow chemistry can also be utilized to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and photochromic materials.
Mechanism of Action
The mechanism of action of 2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar chemical reactivity and applications.
Pyrazole derivatives: Compounds with a pyrazole ring, such as 1-phenyl-3-methyl-5-pyrazolone, have comparable biological activities.
Uniqueness
2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione is unique due to the presence of both the isoindoline-1,3-dione and pyrazole moieties, which confer distinct chemical and biological properties. The cyclopentyl group further enhances its lipophilicity and potential bioactivity .
Properties
IUPAC Name |
2-[(2-cyclopentylpyrazol-3-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-14-7-3-4-8-15(14)17(22)19(16)11-13-9-10-18-20(13)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJNETOIVJSNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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